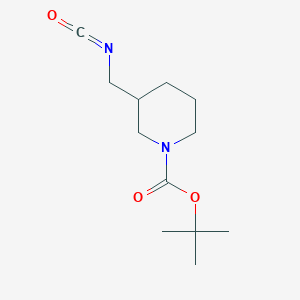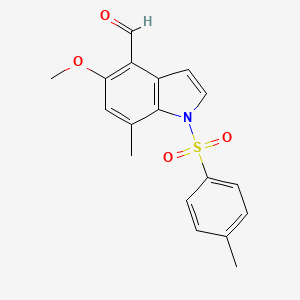amine](/img/structure/B13530308.png)
[(2-Chloro-3-fluorophenyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-fluorophenyl)methylamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying cellular processes.
Industrial Chemistry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-3-fluorophenyl)methylamine can be compared with other similar compounds such as:
(3-Chloro-2-methylphenyl)methylamine: This compound has a similar structure but with a methyl group instead of a fluorine atom, which can affect its reactivity and biological activity.
(3-Fluorophenyl)methylamine: This compound lacks the chlorine atom, which can influence its chemical properties and interactions with biological targets.
(2-Chloro-3-fluorophenyl)methylamine: This compound has an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
The uniqueness of (2-Chloro-3-fluorophenyl)methylamine lies in its specific substitution pattern, which can provide distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H9ClFN |
|---|---|
Molekulargewicht |
173.61 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
HEFKULKHVOMTET-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



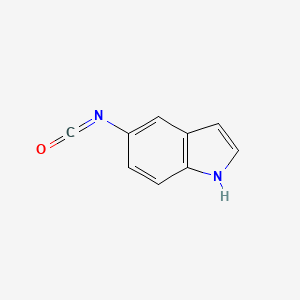
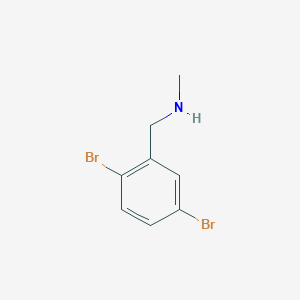

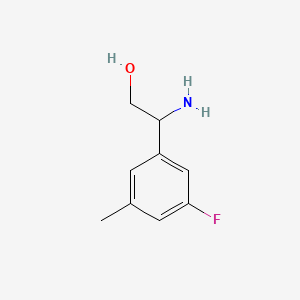
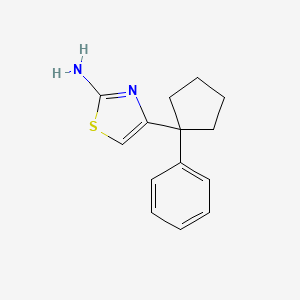

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)

